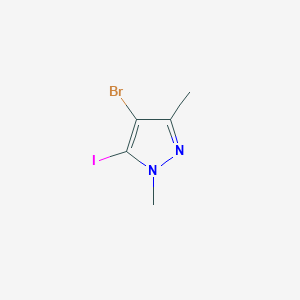

4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

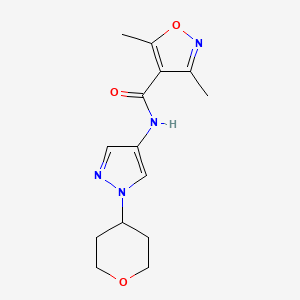

Descripción general

Descripción

“4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of “4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole” is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis

Pyrazole derivatives, including “4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole”, have been reported to undergo various chemical reactions. For instance, 4-bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Aplicaciones Científicas De Investigación

Biomedical Applications

Pyrazole derivatives, such as 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole, have been extensively studied for their potential biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been used for a wide range of biological targets .

Synthesis of 1,4’-Bipyrazoles

4-Bromopyrazole, a compound structurally similar to 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole, can be used as a starting material in the synthesis of 1,4’-bipyrazoles . This suggests that 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole could potentially be used in a similar manner.

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . Given the structural similarity, 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole might also be used for this purpose.

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Drug Discovery

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This makes them valuable in the field of drug discovery .

Agrochemistry

Pyrazoles also find applications in agrochemistry . The unique properties of pyrazoles make them useful in the development of new agrochemicals .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used due to their ability to act as ligands . The bromo and iodo substituents on the 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole could potentially enhance its ability to coordinate with metal ions.

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . The presence of metal ions in organometallic compounds can be coordinated with pyrazoles, suggesting a potential application for 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole in this field .

Safety and Hazards

Direcciones Futuras

Pyrazoles, including “4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential future directions in these fields .

Mecanismo De Acción

Target of Action

It’s worth noting that imidazole derivatives, which share a similar structure to pyrazole, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Mode of Action

It’s known that heterocyclic compounds like this can interact with biological targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Given the broad range of activities exhibited by similar compounds, it’s likely that multiple pathways are affected, leading to the observed biological effects .

Result of Action

Similar compounds have been reported to exhibit potent anti-tubercular activity against mycobacterium tuberculosis strain .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .

Propiedades

IUPAC Name |

4-bromo-5-iodo-1,3-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrIN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHNQHLIRGPMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2537473.png)

![Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)

![4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2537478.png)

![2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2537481.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-hydroxyphenyl)acetamide](/img/structure/B2537483.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2537486.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537487.png)

![5-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B2537492.png)